![molecular formula C14H20FN B1531509 (1R,2R)-2-fluoro-N-(3-phenylpropyl)cyclopentan-1-amine CAS No. 2166002-92-0](/img/structure/B1531509.png)
(1R,2R)-2-fluoro-N-(3-phenylpropyl)cyclopentan-1-amine
Overview
Description
(1R,2R)-2-Fluoro-N-(3-phenylpropyl)cyclopentan-1-amine, also known as FPCP, is a cyclic amine with a fluoroalkyl substituent at the 2-position. It is a relatively new compound with a wide range of applications in scientific research. FPCP has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Characterization
Fluorination Techniques for Heterocycles : The synthesis of fluorinated heterocycles, such as (1R,2R)-2-fluoro-N-(3-phenylpropyl)cyclopentan-1-amine, has been explored using mild intramolecular fluoro-cyclisation reactions. These methods involve using Selectfluor for electrophilic cyclisations to afford fluorinated heterocycles, demonstrating the crucial dual role of Selectfluor as both a fluorine source and a base (Parmar & Rueping, 2014).
Enantiomeric Separation and Derivatization : The separation of enantiomers of fluorinated compounds and their use as chiral derivatizing agents has been investigated. Such compounds, including variants of (1R,2R)-2-fluoro-N-(3-phenylpropyl)cyclopentan-1-amine, enable the distinction of chiral acids through NMR by preparing amides with different chiral acids (Hamman, 1989).
Catalytic Applications and Mechanistic Insights
Catalysis in Amine Synthesis : Research has highlighted the use of various catalysts, including Ru/Nb2O5, for the reductive amination of cyclopentanone, leading to the production of cyclopentylamine, an important intermediate for pesticides, cosmetics, and medicines. This illustrates the catalyst's efficiency and stability under mild conditions (Guo et al., 2019).
Directed Ortho-Metalation : Directed ortho-metalation techniques have been developed to synthesize novel 2-fluoro-3-aminophenylboronates, showcasing a methodological advancement in the manipulation of fluoroanilines and demonstrating the potential for large-scale synthesis due to the convenience and scalability of this approach (Zhichkin et al., 2011).
Medicinal Chemistry and Drug Discovery
Analgesic Drug Development : The discovery and development of analgesic drugs, such as cebranopadol, have been advanced by utilizing fluorinated compounds for their potent NOP and opioid receptor agonist activity. This showcases the critical role of fluorinated compounds in the development of new therapeutic agents with favorable pharmacological profiles (Schunk et al., 2014).
Innovative Building Blocks for Drug Synthesis : The development of novel chemical spaces in medicinal chemistry often requires access to unique and interesting building blocks, such as 3-fluorobicyclo[1.1.1]pentan-1-amine, facilitated by radical fluorination techniques. This underscores the importance of fluorinated compounds in exploring new pharmacologically active molecules (Goh & Adsool, 2015).
properties
IUPAC Name |
(1R,2R)-2-fluoro-N-(3-phenylpropyl)cyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c15-13-9-4-10-14(13)16-11-5-8-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURAWQFFYCTLLX-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NCCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)F)NCCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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